molecular formula C27H28O4 B110811 Tri-O-benzyl-D-glucal CAS No. 55628-54-1

Tri-O-benzyl-D-glucal

Cat. No. B110811
CAS RN: 55628-54-1
M. Wt: 416.5 g/mol
InChI Key: MXYLLYBWXIUMIT-PFBJBMPXSA-N
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Description

Tri-O-benzyl-D-glucal is a building block for both solid- and liquid-phase synthesis of oligosaccharides . It has a molecular weight of 416.51 and a molecular formula of C27H28O4 .


Synthesis Analysis

The synthesis of Tri-O-benzyl-D-glucal can be accomplished by direct benzylation of triacetylglucal or from acétobromoglucose . Another method involves the zinc reduction of 3,4,6-tri-O-henzyl-2-acetoxy-1-bromoglucose .


Molecular Structure Analysis

The molecular structure of Tri-O-benzyl-D-glucal has been analyzed and reported in various studies .


Chemical Reactions Analysis

Tri-O-benzyl-D-glucal is an intermediate for numerous addition reactions . It has been used in the rearrangement reactions mediated by acetyl perchlorate . It also plays a crucial role in the synthesis of naturally occurring 1-deoxy-l-gulonojirimycin .


Physical And Chemical Properties Analysis

Tri-O-benzyl-D-glucal has a molecular weight of 416.5 g/mol . It has a melting point of 57-58 °C .

Scientific Research Applications

    Synthesis of Oligosaccharides

    • Field : Organic Chemistry
    • Application : Tri-O-benzyl-D-glucal is an important building block for both solid- and solution-phase synthesis of oligosaccharides .
    • Method : While the exact methods can vary, the synthesis of oligosaccharides typically involves the reaction of a glycosyl donor (like Tri-O-benzyl-D-glucal) with a glycosyl acceptor in the presence of a promoter or catalyst .
    • Results : The result is the formation of an oligosaccharide, a carbohydrate polymer that consists of simple sugars linked together .

    Synthesis of Glycosidase Inhibitors and Hexopyranose-Derived Carbon-Bridged C-Disaccharides

    • Field : Medicinal Chemistry
    • Application : Tri-O-benzyl-D-glucal is used as an intermediate in the synthesis of natural and unnatural glycosidase inhibitors and hexopyranose-derived carbon-bridged C-disaccharides .
    • Method : The formylation of 3,4,6-tri-O-benzyl-D-glucal gave the respective C-2-formyl glycals in 55% yield, which is a useful intermediate in Diels Alder reactions .
    • Results : The title compound is a useful starting material for the preparation of C-glycosides, because many natural products contain structural moieties related to this compound, for instance, the polyether antibiotics .

Safety And Hazards

When handling Tri-O-benzyl-D-glucal, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Also, avoid ingestion and inhalation .

properties

IUPAC Name

(2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYLLYBWXIUMIT-PFBJBMPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471566
Record name Tri-O-benzyl-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-O-benzyl-D-glucal

CAS RN

55628-54-1
Record name Tri-O-benzyl-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
671
Citations
VD Reddy - Journal of organometallic chemistry, 2006 - Elsevier
… This is the first example in which C-1 and C-2 carbons of the 3,4,6-tri-O-benzyl-d-glucal are bonded to two ruthenium atoms of Ru 3 (CO) 9 framework. It is well documented in the …
Number of citations: 16 www.sciencedirect.com
AP Rauter, T Almeida, AI Vicente, V Ribeiro… - 2006 - Wiley Online Library
… -enitol (3,4,6-tri-O-benzyl-D-glucal) with N-nucleophiles, using triphenylphosphane hydrobromide … rearrangement of 3,4,6-tri-O-benzyl-D-glucal to give exclusively the corresponding 2,3-…
G Bellucci, C Chiappe, F D'Andrea, GL Moro - Tetrahedron, 1997 - Elsevier
… considered 5 an attempt to generalize the concept of kinetic anomeric effect, during an investigation aimed at the stereoselective synthesis of the allyl glycosides of tri-O-benzyl-Dglucal …
Number of citations: 30 www.sciencedirect.com
J Zhang, B Zhang, J Zhou, H Chen, J Li… - Journal of …, 2013 - Taylor & Francis
… the reaction of 3,4,6-tri-O-benzyl-d-glucal. [ Citation 24 ] Unfortunately, no desired products were obtained. However, when 3,4,6-tri-O-benzyl-d-glucal was treated with solid acid, H 2 SO …
Number of citations: 24 www.tandfonline.com
I Kasuto Kelson, BA Feit - Journal of carbohydrate chemistry, 2003 - Taylor & Francis
… In conclusion, it was demonstrated that carbocation salts formed by reacting 3,4,6‐tri‐O‐benzyl‐d‐glucal 1 with a specific combination of a protonic acid (TfOH) and a Lewis acid (n‐Bu …
Number of citations: 5 www.tandfonline.com
P Cheshev, A Marra, A Dondoni - Carbohydrate research, 2006 - Elsevier
… Although the preparation of 2 via epoxidation of tri-O-benzyl-d-glucal 1 with DMDO solution was already described, 4 we were interested in the epoxidation of this and other glycals …
Number of citations: 97 www.sciencedirect.com
M Ganesan, NG Ramesh - Tetrahedron Letters, 2010 - Elsevier
… and other biologically important compounds, 14 we had recently accomplished a new and short synthesis of naturally occurring l-gulo-DNJ from readily available tri-O-benzyl-d-glucal 7 …
Number of citations: 16 www.sciencedirect.com
BA Feit, IK Kelson, A Gerull, S Abramson, RR Schmidt - 2000 - Taylor & Francis
… derivative obtained in the addition reaction of Ph3PHBr' to 3,4,6-tri-O-benzyl-D-glucal, was reacted with aliphatic aldehydes under the conditions of the Wittig reaction to give the …
Number of citations: 6 www.tandfonline.com
ALJ Byerley, AM Kenwright, CW Lehmann… - The Journal of Organic …, 1998 - pure.mpg.de
… Acetyl Perchlorate Mediated Rearrangement of Tri-O-benzyl-d-glucal. Evidence for a 1,6-… Here we report that attempts to use the more nucleophilic tri-O-benzyl-D-glucal 1b in this …
Number of citations: 21 pure.mpg.de
BV Rozynov, RJ Liukkonen, RM Carlson… - Organic mass …, 1994 - Wiley Online Library
Electron impact mass spectra (70 eV) were generated for tri‐O‐benzyl‐D‐glucal and six XC 6 H 5 S substituted 3,4,6‐tri‐O‐benzyl‐β‐C‐glucosides which had been modified at C(2) by …
Number of citations: 2 onlinelibrary.wiley.com

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